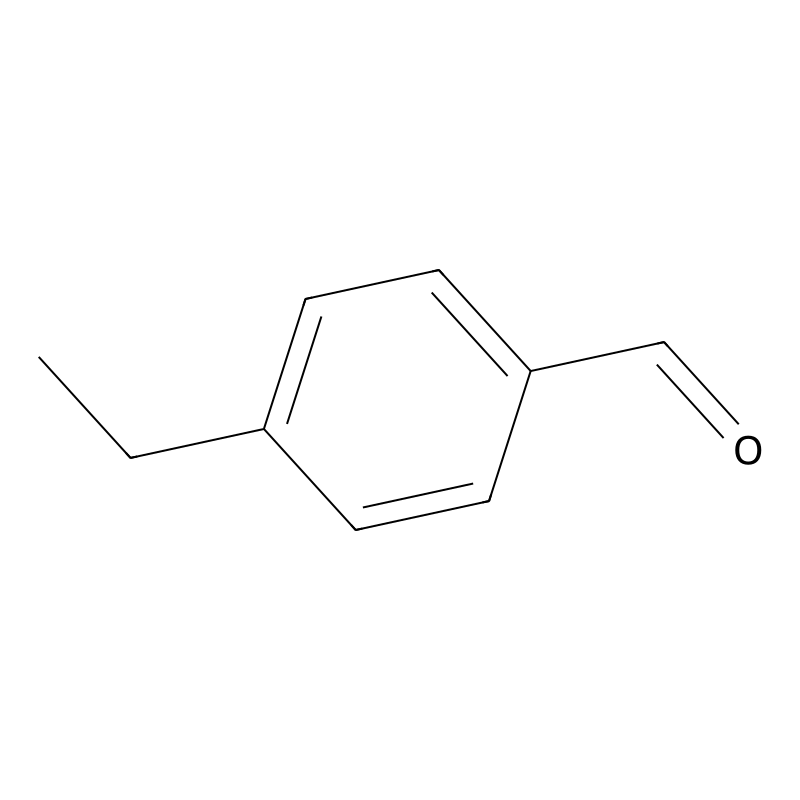

4-Ethylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Canonical SMILES

- Nematicide: A study published in ResearchGate investigated the volatile organic compounds (VOCs) emitted by the soursop plant (Annona muricata). The study found that 4-Ethylbenzaldehyde, one of the identified VOCs, exhibited potent nematicidal activity against Meloidogyne incognita, a root-knot nematode that harms various crops []. This research suggests 4-Ethylbenzaldehyde could be explored further for development as a botanical nematicide.

Important Note

Further research is needed to confirm the efficacy and safety of 4-Ethylbenzaldehyde as a nematicide in agricultural settings.

- Organic Synthesis: 4-Ethylbenzaldehyde's reactive carbonyl group (C=O) makes it a potential building block for the synthesis of more complex organic molecules. Researchers might utilize it in the preparation of various pharmaceuticals, fragrances, or other functional materials. However, there's currently limited scientific literature on specific applications of 4-Ethylbenzaldehyde in organic synthesis.

4-Ethylbenzaldehyde, also known as para-ethylbenzaldehyde, is an organic compound with the molecular formula and a molar mass of approximately 134.18 g/mol. It appears as a clear, colorless to slightly yellow liquid and possesses a characteristic sweet, bitter-almond odor. This compound is a derivative of benzaldehyde, specifically featuring an ethyl group at the para position of the benzene ring .

- Antimicrobial Activity: Studies have shown that 4-Ethylbenzaldehyde exhibits antimicrobial activity against certain bacteria and fungi. The mechanism may involve disruption of cell membranes or inhibition of essential enzymes in the microbes.

- Plant Defense: The presence of 4-Ethylbenzaldehyde in some plants suggests a possible role in their defense mechanisms against herbivores or pathogens. More research is needed to elucidate its specific function.

- Oxidation: It can be oxidized to form 4-ethylbenzoic acid when treated with strong oxidizing agents.

- Reduction: Reduction reactions can convert 4-ethylbenzaldehyde into 4-ethylbenzyl alcohol using reducing agents like lithium aluminum hydride.

- Condensation Reactions: It can undergo aldol condensation with other carbonyl compounds, leading to more complex structures.

These reactions highlight its versatility in organic synthesis and its potential for forming various derivatives .

Several methods exist for synthesizing 4-ethylbenzaldehyde:

- Friedel-Crafts Acylation: This method involves the acylation of ethylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

- Oxidation of Ethylbenzene: Ethylbenzene can be oxidized using chromic acid or permanganate to yield 4-ethylbenzaldehyde.

- Direct Alkylation: The compound can also be synthesized via direct alkylation of benzaldehyde with ethylene under specific conditions.

These methods allow for the production of 4-ethylbenzaldehyde in both laboratory and industrial settings .

4-Ethylbenzaldehyde finds numerous applications across various industries:

- Fragrance Industry: It is used as a flavoring agent and fragrance component due to its pleasant aroma.

- Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceutical compounds.

- Pigments and Dyes: The compound is utilized in producing pigments and dyes, contributing to its commercial value .

Research on the interactions of 4-ethylbenzaldehyde with biological systems indicates potential effects on human health. Studies have shown that exposure may lead to headaches, dizziness, and nausea at high concentrations. Furthermore, it has been noted that individuals may exhibit allergic reactions upon contact with the compound . Continuous research is essential to fully understand its interaction profile.

Several compounds share structural similarities with 4-ethylbenzaldehyde, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzaldehyde | Simpler structure without ethyl substitution | |

| 4-Methylbenzaldehyde | Methyl group instead of ethyl; different odor profile | |

| 3-Ethylbenzaldehyde | Ethyl group at the meta position; different reactivity | |

| Ethyl Vanillin | Contains additional methoxy groups; used as a flavoring agent |

While these compounds share similar functional groups or structural frameworks, 4-ethylbenzaldehyde is unique due to its specific para substitution pattern on the benzene ring, which influences its chemical behavior and applications .

4-Ethylbenzaldehyde exhibits characteristic reactivity patterns in electrophilic aromatic substitution reactions due to the strong electron-withdrawing nature of the aldehyde functional group. The carbonyl group, through its inductive and resonance effects, significantly deactivates the aromatic ring toward electrophilic attack and directs incoming electrophiles to the meta position [1] [2] [3].

Mechanistic Considerations

The aldehyde group exerts a powerful deactivating influence on the benzene ring through two primary mechanisms. First, the electronegative oxygen atom of the carbonyl group withdraws electron density from the aromatic system through inductive effects, reducing the nucleophilicity of the ring carbons [1] [4]. Second, the carbonyl group participates in resonance interactions that further deplete electron density from the ortho and para positions, making these sites particularly unreactive toward electrophilic substitution [5].

Nitration Reactions

Nitration of 4-ethylbenzaldehyde using the standard nitrating mixture of concentrated nitric acid and sulfuric acid proceeds predominantly at the meta position. The reaction yields meta-nitro-4-ethylbenzaldehyde as the major product, with meta substitution occurring in approximately 72% yield [1] [2]. The harsh conditions typically required for aromatic nitration reflect the deactivated nature of the substrate compared to unsubstituted benzene.

Sulfonation Processes

Sulfonation reactions using concentrated sulfuric acid or fuming sulfuric acid produce meta-4-ethylbenzaldehyde sulfonic acid as the predominant product [1] [2]. The reaction proceeds through the formation of the sulfonium ion intermediate, which attacks the aromatic ring at the meta position due to the directing effects of the aldehyde substituent.

Halogenation Reactions

Both chlorination and bromination of 4-ethylbenzaldehyde require Lewis acid catalysts such as iron(III) chloride or aluminum chloride to proceed at reasonable rates [1] [2]. The halogenation occurs preferentially at the meta position, consistent with the meta-directing nature of the aldehyde group. The use of elemental halogens in the presence of these catalysts generates the reactive electrophilic species necessary for substitution.

Friedel-Crafts Reactions

4-Ethylbenzaldehyde shows limited reactivity in Friedel-Crafts alkylation and acylation reactions due to the strong deactivating effect of the aldehyde group [1] [4]. When these reactions do occur, they proceed at the meta position with significantly reduced rates compared to activated aromatic compounds. The requirement for more forcing conditions and stronger Lewis acid catalysts reflects the electron-deficient nature of the aromatic ring.

Nucleophilic Addition at the Aldehyde Group

The aldehyde functional group in 4-ethylbenzaldehyde serves as an excellent electrophilic center for nucleophilic addition reactions. The polarized carbon-oxygen double bond, with its partial positive charge on the carbonyl carbon, readily accommodates attack by various nucleophiles [6] [7] [8].

General Mechanism and Reactivity

Nucleophilic addition to the aldehyde group follows a consistent two-step mechanism. Initially, the nucleophile attacks the electrophilic carbonyl carbon from an angle of approximately 105° to the plane of the carbonyl group, leading to rehybridization from sp² to sp³ and formation of a tetrahedral alkoxide intermediate [6] [7]. Subsequent protonation of the alkoxide oxygen, either by protic solvents or through acidic workup, yields the final alcohol product [9].

4-Ethylbenzaldehyde exhibits higher reactivity toward nucleophilic addition compared to ketones due to both steric and electronic factors. The presence of only one alkyl substituent attached to the carbonyl carbon results in less steric hindrance in the transition state. Additionally, the aldehyde carbon is more electrophilic than ketone carbons due to reduced electron donation from alkyl groups [7] [8].

Grignard and Organolithium Additions

Treatment of 4-ethylbenzaldehyde with Grignard reagents or organolithium compounds in anhydrous ether solvents, followed by aqueous acidic workup, produces secondary alcohols in high yields [6] [7] [10]. These reactions proceed through the standard nucleophilic addition mechanism, with the carbanion nucleophile attacking the carbonyl carbon to form a new carbon-carbon bond.

Hydride Reductions

Reduction of 4-ethylbenzaldehyde with sodium borohydride in protic solvents or lithium aluminum hydride under anhydrous conditions yields 4-ethylbenzyl alcohol [6] [7] [11] [9]. The reaction proceeds via hydride transfer to the carbonyl carbon, followed by protonation to give the primary alcohol product. These reductions are highly selective and proceed under mild conditions.

Cyanohydrin Formation

Addition of cyanide ion to 4-ethylbenzaldehyde under basic conditions produces the corresponding cyanohydrin [6] [7]. This reaction is particularly valuable in synthetic chemistry as it provides a method for carbon chain extension with the introduction of a nitrile functional group that can be further transformed.

Hydration and Hemiacetal Formation

4-Ethylbenzaldehyde undergoes reversible hydration in aqueous solutions to form the corresponding geminal diol [6] [7] [12]. Similarly, treatment with alcohols produces hemiacetals through nucleophilic addition of the alcohol oxygen to the carbonyl carbon. These reactions are typically acid-catalyzed and represent equilibrium processes.

Oxidation and Reduction Pathways

4-Ethylbenzaldehyde participates in various oxidation and reduction reactions that transform the aldehyde functional group while preserving the aromatic ring structure. These transformations are fundamental to both synthetic applications and metabolic processes [14] [15].

Oxidation to Carboxylic Acids

The aldehyde group in 4-ethylbenzaldehyde is readily oxidized to the corresponding carboxylic acid, 4-ethylbenzoic acid, using various oxidizing agents [16] [17]. Potassium permanganate under acidic or neutral conditions provides a reliable method for this transformation, proceeding through a two-electron oxidation mechanism. Chromium-based reagents, including chromium trioxide and Jones reagent, also effectively convert the aldehyde to the carboxylic acid through similar mechanisms.

The kinetics of these oxidation reactions have been extensively studied, revealing first-order dependence on both the aldehyde concentration and the oxidant concentration [16] [17]. The overall rate law for chromic acid oxidation follows the expression: Rate = k₂[ArCHO][Cr₂O₇²⁻], where k₂ represents the second-order rate constant.

Photochemical Oxidation Processes

4-Ethylbenzaldehyde undergoes photochemical oxidation when exposed to ultraviolet or visible light in the presence of oxygen [14] [18] [19]. These reactions proceed through free radical mechanisms initiated by photodissociation of the aldehyde. The triplet excited state of the carbonyl group can abstract hydrogen atoms from various substrates or undergo direct photodissociation to form reactive intermediates.

The photochemical behavior involves multiple dissociation pathways depending on the irradiation wavelength. At wavelengths around 285 nanometers, the most efficient pathway involves formation of formyl radicals, while irradiation at other wavelengths can lead to carbon monoxide elimination or benzoyl radical formation [18] [19].

Autoxidation Mechanisms

Exposure to atmospheric oxygen at ambient temperature leads to slow autoxidation of 4-ethylbenzaldehyde to 4-ethylbenzoic acid through a free radical chain mechanism [14] [15] [20]. This process begins with the abstraction of the aldehydic hydrogen to form benzoyl radicals, which subsequently react with molecular oxygen to generate benzoylperoxy radicals. These peroxy radicals can then abstract hydrogen from additional aldehyde molecules, propagating the chain reaction.

The autoxidation process can be inhibited by the presence of alcohols, particularly those with benzylic or allylic hydrogen atoms, which intercept the radical intermediates and terminate the chain reaction [20]. This inhibition phenomenon explains the high selectivity observed in the partial oxidation of benzyl alcohols to aldehydes.

Reduction Pathways

Reduction of 4-ethylbenzaldehyde to the corresponding primary alcohol, 4-ethylbenzyl alcohol, can be achieved using various hydride-based reducing agents [6] [11] [9]. Sodium borohydride provides a mild and selective method for this transformation in protic solvents, while lithium aluminum hydride offers a more powerful reducing system under anhydrous conditions.

The reduction mechanism involves nucleophilic attack by the hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. The reaction proceeds with high stereoselectivity and typically yields the alcohol product in excellent yields.

Condensation Reactions with Amines and Hydrazines

4-Ethylbenzaldehyde readily undergoes condensation reactions with various nitrogen-containing nucleophiles, leading to the formation of carbon-nitrogen double bonds through elimination of water [21] [22] [23]. These reactions are of significant importance in organic synthesis and medicinal chemistry.

Imine Formation with Primary Amines

Treatment of 4-ethylbenzaldehyde with primary amines under mildly acidic conditions results in the formation of imines, also known as Schiff bases [21] [22] [23]. The reaction proceeds through nucleophilic addition of the amine to the carbonyl carbon, followed by elimination of water to form the carbon-nitrogen double bond. The optimal pH for this reaction is typically between 4 and 5, where the carbonyl group is sufficiently activated by protonation while maintaining the nucleophilicity of the amine.

Recent studies have demonstrated that these imine condensation reactions can be effectively carried out in aqueous media, including various fruit juices, providing environmentally friendly alternatives to traditional organic solvents [22]. The conversion rates vary depending on the pH of the medium, with higher pH conditions generally favoring better yields.

Enamine Formation with Secondary Amines

Secondary amines react with 4-ethylbenzaldehyde to form enamines through a similar condensation mechanism [21] [22]. These reactions typically require mild heating and can proceed in both aqueous and organic media. The resulting enamines are valuable intermediates in organic synthesis due to their enhanced nucleophilicity at the β-carbon position.

Hydrazone Formation

4-Ethylbenzaldehyde reacts readily with hydrazine and substituted hydrazines to form hydrazones, which are generally more stable than the corresponding imines [24] [23] [25]. These reactions typically proceed under mild conditions in aqueous or alcoholic solutions and are essentially irreversible due to the stability of the hydrazone products.

The mechanism involves initial nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by proton transfer and elimination of water. Substituted hydrazines, such as phenylhydrazine, react similarly to produce the corresponding substituted hydrazones, which are often crystalline solids useful for characterization purposes [21] [23].

Oxime and Semicarbazone Formation

Hydroxylamine reacts with 4-ethylbenzaldehyde to form oximes under neutral to slightly basic conditions [21]. These reactions are reversible and pH-dependent, with optimal formation occurring around pH 7-8. Semicarbazide condensation produces semicarbazones, which are typically stable, crystalline derivatives useful for identification and purification purposes.

Mechanistic Considerations

The condensation reactions generally follow a common mechanistic pathway involving nucleophilic addition to the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of water [23]. The rate-determining step is typically the initial nucleophilic attack, which is influenced by the basicity of the amine nucleophile and the electrophilicity of the carbonyl carbon.

The stability of the resulting products varies considerably depending on the nature of the nucleophile. Hydrazones and semicarbazones tend to be more stable due to additional resonance stabilization, while simple imines may undergo hydrolysis under aqueous conditions.

Photocatalytic Applications in Redox Processes

4-Ethylbenzaldehyde demonstrates significant potential in photocatalytic applications, both as a substrate for selective oxidation reactions and as a photocatalyst for various redox processes [26] [27] [28] [29]. The compound's photochemical properties make it valuable in sustainable chemistry applications.

Photocatalytic Oxidation Systems

Various semiconductor photocatalysts, including titanium dioxide, bismuth vanadate, and tungsten oxide-zinc oxide composites, have been employed for the selective photocatalytic oxidation of aromatic alcohols to aldehydes, with 4-ethylbenzaldehyde serving as a model product [26] [27] [28] [29]. These systems typically operate under visible light irradiation and demonstrate high selectivity for aldehyde formation over complete oxidation to carboxylic acids.

The mechanism involves photogeneration of electron-hole pairs in the semiconductor, where the holes oxidize the alcohol substrate while the electrons reduce molecular oxygen or other electron acceptors. The selectivity for aldehyde formation can be controlled through careful selection of reaction conditions and catalyst composition [29] [30].

Hydrogen Peroxide Production

4-Ethylbenzaldehyde and related aromatic aldehydes can promote the photochemical production of hydrogen peroxide through auto-photocatalytic processes [31] [32]. When benzyl alcohol is oxidized in the presence of oxygen under visible light irradiation, benzaldehyde is formed as an intermediate and subsequently acts as a photocatalyst for continued hydrogen peroxide production.

This auto-photocatalytic behavior occurs even under nominally visible light conditions using wavelengths greater than 420 nanometers, demonstrating the potential for solar-driven applications [31] [32]. The mechanism involves the formation of reactive aldehyde radicals upon photoexcitation, which can then participate in radical chain reactions leading to hydrogen peroxide formation.

Visible Light Photocatalysis

Metal-organic frameworks and other advanced photocatalytic materials have been developed that utilize 4-ethylbenzaldehyde and related compounds in visible light-driven organic synthesis reactions [26] [27]. These systems often demonstrate enhanced activity and selectivity compared to traditional UV-driven processes, making them more suitable for practical applications.

The photocatalytic mechanisms typically involve energy transfer or electron transfer processes between the catalyst and the organic substrate. The extended conjugation in aromatic aldehydes allows for efficient light absorption and energy transfer, facilitating various synthetic transformations.

Photosensitization Applications

4-Ethylbenzaldehyde can function as a photosensitizer in energy transfer reactions, particularly for the isomerization of alkenes and other photochemical transformations [18]. The compound's triplet state energy of approximately 70 kilocalories per mole makes it suitable for sensitizing various organic reactions that require triplet energy input.

Studies have shown that benzaldehyde derivatives with similar electronic properties can effectively sensitize olefin isomerization reactions, demonstrating their utility as photoinitiators in organic synthesis [18]. The photosensitization mechanism involves absorption of light by the aldehyde, intersystem crossing to the triplet state, and subsequent energy transfer to the substrate molecule.

Mechanistic Insights

The photocatalytic behavior of 4-ethylbenzaldehyde is intimately related to its photophysical properties and the nature of its excited states [14] [18] [19]. Upon photoexcitation, the compound can undergo various photochemical pathways, including hydrogen abstraction, energy transfer, and direct photodissociation.

The efficiency of these photocatalytic processes depends on factors such as the reaction medium, the presence of co-catalysts or sensitizers, and the specific wavelength of irradiation. Understanding these mechanistic details is crucial for optimizing photocatalytic applications and developing new sustainable chemical processes.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

UNII

GHS Hazard Statements

H302 (84.89%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (15.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (15.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (13.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

4748-78-1

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index